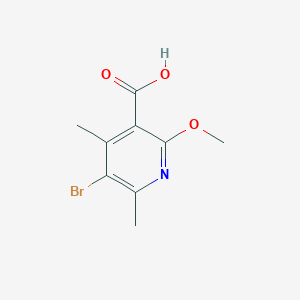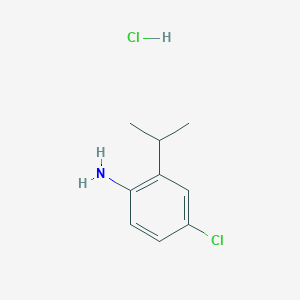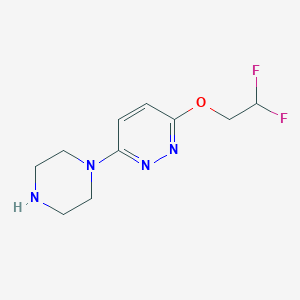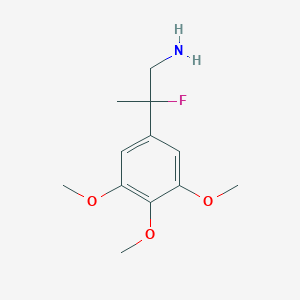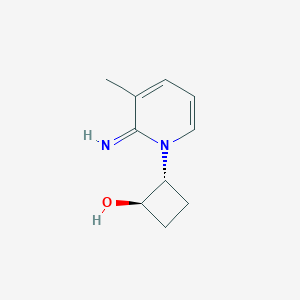
trans-2-(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Vue d'ensemble
Description
Trans-2-(2-imino-3-methyl-1,2-dihydropyridin-1-yl)cyclobutan-1-ol (T2IMDHP) is a cyclobutan derivative of a pyridine-based compound, which has been extensively studied in the fields of organic and medicinal chemistry. T2IMDHP has been identified as an important intermediate in the synthesis of various pharmaceuticals, such as anticonvulsants, analgesics, and anti-inflammatory agents. In addition, T2IMDHP has been found to have potential applications in the field of biochemistry and physiology, as well as in laboratory experiments.
Applications De Recherche Scientifique
Synthetic Methodologies
A study reported the ytterbium triflate catalyzed synthesis of alkoxy-substituted donor-acceptor cyclobutanes, demonstrating their use in stereoselective synthesis of piperidines with high trans stereoselectivity (Moustafa & Pagenkopf, 2010). This methodology highlights the utility of cyclobutanes in constructing complex cyclic structures, which are often challenging to synthesize.
Molecular Structures and Properties
Research on phosphorus-nitrogen compounds presented the syntheses of N,N-spiro bridged cyclotriphosphazene derivatives, exploring their structural and stereogenic properties. This work extends to examining DNA interactions, antimicrobial, and cytotoxic activities, showcasing the versatility of cyclobutane derivatives in medicinal chemistry and materials science (ÖztÜrk et al., 2019).
Conformational Analysis and Drug Design
Another intriguing application involves the study of conformational preferences in alpha, epsilon-dihydroxy-beta-amino esters leading to the asymmetric synthesis of imino and amino sugars. This research provides insights into the synthesis of biologically significant molecules, highlighting the role of cyclobutane derivatives in developing therapeutic agents (Davies et al., 2014).
Coordination Chemistry and Material Science
A study on metallosupramolecular coordination assemblies used ion mobility spectrometry-mass spectrometry to characterize complex structures based on cyclobutane derivatives. This work not only advances the understanding of supramolecular chemistry but also opens avenues for the development of novel materials (Brocker et al., 2010).
Photoreaction and Sustainable Material Synthesis
The furfural-derived diacid synthesis through a solid-state [2+2] photocycloaddition reaction illustrates the application of cyclobutane derivatives in creating sustainable materials. This approach emphasizes the environmental benefits and potential for green chemistry innovations (Wang et al., 2018).
Propriétés
IUPAC Name |
(1R,2R)-2-(2-imino-3-methylpyridin-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-3-2-6-12(10(7)11)8-4-5-9(8)13/h2-3,6,8-9,11,13H,4-5H2,1H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCNSAHPQKYEAO-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN(C1=N)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN(C1=N)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



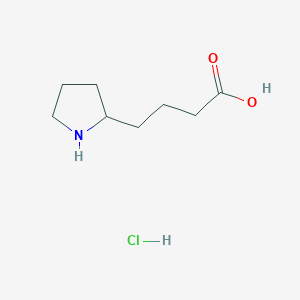
![1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1492363.png)
![N-[(1R,2R)-2-fluorocyclopentyl]-3,5-dimethylaniline](/img/structure/B1492364.png)
![(3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1492369.png)
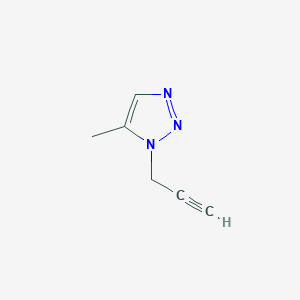
![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-pyrano[3,4-d][1,2,3]triazole](/img/structure/B1492372.png)

![1-{[(1-Hydroxypropan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492377.png)
![(1S,2R)-2-[2-(2-chlorophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B1492378.png)
